ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound with diverse applications in scientific research. The structure of this compound is characterized by the presence of cyclopropyl and thiophene groups attached to a pyrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. Common starting materials include thiophene derivatives, cyclopropyl compounds, and pyrazole derivatives. The process often begins with the formation of the pyrazole ring followed by the attachment of cyclopropyl and thiophene groups under controlled reaction conditions such as temperature and pH.
Industrial production methods: In industrial settings, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvent systems are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: This compound is susceptible to nucleophilic substitution, where functional groups such as halides can be replaced by other nucleophiles.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Specific temperatures, solvents, and pH levels are tailored for each reaction type.
Major products formed: The products of these reactions vary depending on the specific conditions and reagents used. Oxidation typically leads to carbonyl-containing compounds, reduction to alcohols or amines, and substitution to a variety of functionalized derivatives.
Scientific Research Applications
Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying biochemical interactions and enzyme activity.
Medicine: Potential therapeutic agent, subject to ongoing research for its effects on various biological pathways.
Industry: Used in the development of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and thiophene groups can enhance binding affinity and selectivity for specific biological targets. The pyrazole ring plays a crucial role in modulating the compound's activity by interacting with key amino acid residues in proteins.
Comparison with Similar Compounds
When compared to other carbamate derivatives, ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate stands out due to its unique structural features:
Similar compounds: Ethyl carbamate, methyl (2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)carbamate, and ethyl (2-(5-phenyl-1H-pyrazol-1-yl)ethyl)carbamate.
Uniqueness: The combination of cyclopropyl and thiophene groups contributes to unique chemical properties and potential biological activities that are not commonly observed in simpler carbamate derivatives.
Hope that’s helpful. What kind of research are you working on?
Properties
IUPAC Name |
ethyl N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-6-7-18-14(11-3-4-11)9-13(17-18)12-5-8-21-10-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBOWXXCXCLQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.